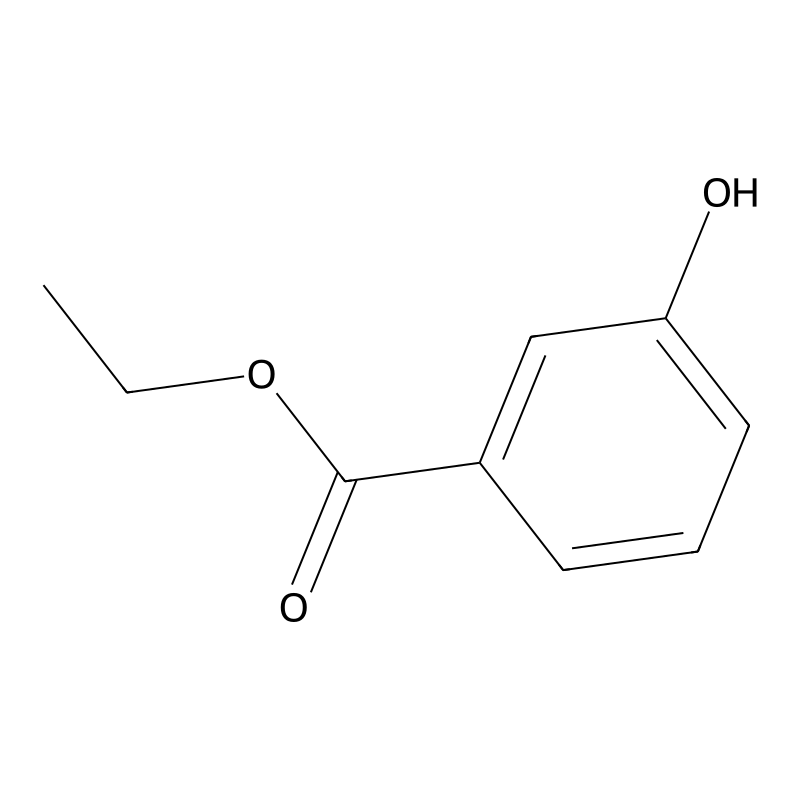

Ethyl 3-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

Ethyl 3-hydroxybenzoate can be used as a starting material for the synthesis of more complex molecules. One example is its use in the Mitsunobu reaction, which allows researchers to create chiral esters from racemic alcohols. In this process, ethyl 3-hydroxybenzoate acts as a nucleophile, reacting with the alcohol to form the desired chiral ester Source: Sigma-Aldrich product page on Ethyl 3-hydroxybenzoate: .

Antimicrobial Properties

Some studies have investigated the potential antimicrobial properties of ethyl 3-hydroxybenzoate. However, more research is needed to fully understand its effectiveness and mechanism of action against different microbes. Source: PubChem entry for Ethyl 3-hydroxybenzoate:

Ethyl 3-hydroxybenzoate is an ester derived from the reaction of 3-hydroxybenzoic acid and ethanol. Its molecular formula is C₉H₁₀O₃, with a molecular weight of approximately 166.18 g/mol. The compound is characterized by a phenolic structure with a hydroxyl group at the meta position relative to the carboxylate group. It appears as a colorless to pale yellow liquid that is slightly soluble in water but more soluble in organic solvents .

- Esterification: Formation of esters from carboxylic acids and alcohols.

- Mitsunobu Reaction: Used to synthesize chiral derivatives, such as ethyl 3-(2-methylbutyloxy)benzoate .

- Suzuki Coupling: A reaction involving the coupling of boronic acids with halides or triflates, which can be used to modify the compound further .

Ethyl 3-hydroxybenzoate exhibits notable biological properties:

- Antimicrobial Activity: It is recognized as a food-grade antimicrobial agent, effective against certain bacteria and fungi .

- Potential Therapeutic Uses: Preliminary studies suggest it may have implications in pharmaceutical applications due to its structural similarities to other bioactive compounds .

The synthesis of ethyl 3-hydroxybenzoate can be achieved through several methods:

- Direct Esterification: Reacting 3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

- Mitsunobu Reaction: This method allows for the introduction of various substituents at the aromatic ring while maintaining the ester functionality .

Ethyl 3-hydroxybenzoate has diverse applications across multiple sectors:

- Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

- Food Industry: Acts as an antimicrobial agent to preserve food products.

- Chemical Research: Serves as a reagent in organic synthesis and research into new compounds .

Studies on ethyl 3-hydroxybenzoate's interactions indicate:

- Absorption and Distribution: It shows high gastrointestinal absorption and can cross biological membranes, suggesting potential bioavailability .

- Interaction with Enzymes: Investigations into its role as a substrate or inhibitor for specific cytochrome P450 enzymes are ongoing .

Ethyl 3-hydroxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Sodium 4-(propoxycarbonyl)phenolate | C₉H₉O₃Na | 0.96 |

| Dimethyl 5-hydroxyisophthalate | C₁₁H₁₂O₄ | 0.96 |

| Methyl 4-hydroxy-2-methylbenzoate | C₉H₁₀O₃ | 0.96 |

| Ethyl 3-hydroxybutyrate | C₆H₁₂O₃ | Not directly comparable but structurally related |

Uniqueness

Ethyl 3-hydroxybenzoate is unique due to its specific hydroxyl positioning on the aromatic ring, which influences its reactivity and biological properties. This positioning allows it to participate in specific reactions that other similar compounds may not undergo, thus broadening its applicability in synthetic chemistry and pharmaceuticals.

Ethyl 3-hydroxybenzoate emerged from early 20th-century efforts to optimize esterification techniques for hydroxybenzoic acids. The compound’s synthesis typically involves reacting 3-hydroxybenzoic acid with ethanol under acidic or enzymatic catalysis, a process refined through advancements in green chemistry. While its exact discovery date remains undocumented, its structural characterization became feasible with the advent of modern spectroscopic methods, such as NMR and mass spectrometry. Patent literature from the 1960s highlights its utility in antimicrobial formulations, marking its transition from a laboratory curiosity to an industrially relevant compound.

Significance in Chemical Research

Ethyl 3-hydroxybenzoate serves as a critical intermediate in organic synthesis. Key applications include:

- Pharmaceutical Research: Acts as a scaffold for chiral derivatives, such as ethyl 3-(2-methylbutyloxy)benzoate, synthesized via Mitsunobu reactions.

- Antimicrobial Studies: Demonstrates efflux pump inhibitory activity against drug-resistant Escherichia coli, enhancing the efficacy of conventional antibiotics.

- Material Science: Used in sunscreen formulations and polymer stabilizers due to its UV-absorbing properties.

Table 1: Key Physicochemical Properties of Ethyl 3-Hydroxybenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 166.18 g/mol | |

| Melting Point | 71–73°C | |

| Boiling Point | 187–188°C at 31 mmHg | |

| Solubility in Water | 2.1 g/L at 25°C |

Classification and Nomenclature

Ethyl 3-hydroxybenzoate is systematically named using IUPAC guidelines as ethyl 3-hydroxybenzoate (CAS: 7781-98-8). Common synonyms include m-hydroxybenzoic acid ethyl ester and benzoic acid, 3-hydroxy-, ethyl ester. Its structure comprises a benzene ring substituted with a hydroxyl group at the meta position and an ethoxycarbonyl group at the para position, confirmed via X-ray crystallography. The compound falls under the European Inventory of Existing Commercial Chemical Substances (EINECS 231-951-1).

Regulatory Status and Standards

Globally, ethyl 3-hydroxybenzoate is regulated under the CLP Regulation (EC) No. 1272/2008, classified as:

- Skin Irritant (Category 2)

- Eye Irritant (Category 2)

- Specific Target Organ Toxicity (STOT SE 3).It is listed in the Toxic Substances Control Act (TSCA) inventory and complies with OSHA Hazard Communication Standard 29 CFR 1910.1200. Storage recommendations specify keeping the compound in airtight containers at <15°C to prevent degradation.

Infrared spectroscopy provides crucial information about the functional groups present in ethyl 3-hydroxybenzoate through characteristic vibrational modes. The compound exhibits several distinctive absorption bands that correspond to specific molecular vibrations [1] [2] [3].

The most prominent feature in the infrared spectrum is the broad absorption band in the 3200-3600 cm⁻¹ region, attributed to the hydroxyl group stretching vibration of the phenolic moiety [2]. This band typically appears broader than typical alcohol hydroxyl stretches due to intermolecular hydrogen bonding between molecules. The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the ethyl group are observed in the 2800-3000 cm⁻¹ range [1] [2].

The carbonyl group of the ester functionality produces a strong, sharp absorption band in the 1680-1700 cm⁻¹ region, characteristic of aromatic ester compounds [1] [2]. Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1580-1620 cm⁻¹ region, reflecting the benzene ring skeletal vibrations [2]. The carbon-oxygen stretching vibrations are observed in two distinct regions: ester carbon-oxygen stretch at 1050-1300 cm⁻¹ and phenolic carbon-oxygen stretch at 1150-1250 cm⁻¹ [1] [2].

| Functional Group | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Hydroxyl (O-H) stretch | 3200-3600 | Phenolic OH stretch | NIST/Coblentz [2] |

| Aromatic C-H stretch | 3000-3100 | Aromatic C-H stretching vibrations | NIST/Coblentz [2] |

| Aliphatic C-H stretch | 2800-3000 | Ethyl group C-H stretching | NIST/Coblentz [2] |

| Carbonyl (C=O) stretch | 1680-1700 | Ester carbonyl stretch | NIST/Coblentz [2] |

| Aromatic C=C stretch | 1580-1620 | Aromatic ring C=C vibrations | NIST/Coblentz [2] |

The lower frequency region contains important fingerprint bands including aromatic carbon-hydrogen out-of-plane bending vibrations at 700-900 cm⁻¹ and ethyl group carbon-hydrogen bending modes at 1350-1480 cm⁻¹ [2]. These spectral features are consistent with both gas-phase and condensed-phase measurements available in the NIST database, providing reliable reference data for compound identification [1] [2].

NMR Studies

1H NMR Analysis

Proton nuclear magnetic resonance spectroscopy reveals the characteristic chemical shifts and coupling patterns of ethyl 3-hydroxybenzoate. The compound displays seven distinct proton environments that provide structural confirmation [4] [5].

The aromatic region contains four distinct proton signals corresponding to the substituted benzene ring. The proton ortho to the carboxyl group (H-2) appears as a doublet at 7.65 ppm with a coupling constant of approximately 8 Hz, characteristic of ortho coupling [4] [5]. The proton meta to both the hydroxyl and carboxyl groups (H-4) resonates at 7.61 ppm, also appearing as a doublet with similar coupling [4]. The central aromatic proton (H-5) appears as a triplet at 7.29 ppm due to coupling with adjacent protons, while the proton ortho to the hydroxyl group (H-6) resonates at 7.09 ppm as a doublet [4] [5].

The phenolic hydroxyl proton appears as a broad singlet at 6.64 ppm, with broadening attributed to rapid exchange with trace water or intermolecular hydrogen bonding [4] [5]. The ethyl ester portion displays characteristic patterns with the methylene protons appearing as a quartet at 4.377 ppm due to coupling with the adjacent methyl group [4]. The terminal methyl group resonates as a triplet at 1.382 ppm with coupling constant of approximately 7 Hz [4] [5].

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) | Integration |

|---|---|---|---|---|

| H-2 (aromatic) | 7.65 | doublet | ~8 | 1H |

| H-4 (aromatic) | 7.61 | doublet | ~8 | 1H |

| H-5 (aromatic) | 7.29 | triplet | ~8 | 1H |

| H-6 (aromatic) | 7.09 | doublet | ~8 | 1H |

| H-phenolic | 6.64 | singlet | - | 1H |

| OCH₂ | 4.377 | quartet | ~7 | 2H |

| CH₃ | 1.382 | triplet | ~7 | 3H |

13C NMR Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of ethyl 3-hydroxybenzoate. While specific 13C NMR data was limited in the available sources, typical aromatic ester compounds of this type exhibit characteristic carbon chemical shifts [6] [7].

The carbonyl carbon typically appears in the 165-170 ppm region, consistent with aromatic ester functionality. Aromatic carbons bearing substituents show characteristic shifts: the carbon bearing the carboxyl group appears around 130-135 ppm, while the carbon bearing the hydroxyl group resonates in the 155-160 ppm range due to the electron-donating effect of the hydroxyl substituent [8] [6].

The remaining aromatic carbons appear in the 115-135 ppm region with specific shifts dependent on their substitution pattern and electronic environment. The ethyl ester carbons exhibit typical chemical shifts with the methylene carbon around 60-65 ppm and the methyl carbon at approximately 14 ppm [8] [6].

Advanced NMR Techniques

Two-dimensional NMR techniques provide valuable connectivity and structural information for ethyl 3-hydroxybenzoate. Correlation spectroscopy (COSY) experiments reveal through-bond coupling relationships between adjacent protons, confirming the aromatic substitution pattern [9]. The technique clearly shows ortho coupling between aromatic protons with coupling constants of 7-8 Hz and meta coupling of 1-2 Hz [9].

Heteronuclear single quantum coherence (HSQC) spectroscopy establishes direct carbon-proton connectivity, providing unambiguous assignment of all carbon-hydrogen pairs in the molecule [9]. This technique is particularly valuable for distinguishing between different aromatic carbons and their associated protons.

Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range carbon-proton correlations across two to three bonds, providing crucial connectivity information for structural confirmation [9]. This technique helps establish the relationship between the ester carbonyl carbon and aromatic protons, as well as connections across the benzene ring.

| Technique | Key Observations | Typical Values/Ranges | Application |

|---|---|---|---|

| 2D COSY | Aromatic H-H coupling patterns | J = 7-8 Hz (ortho), 1-2 Hz (meta) | Structural confirmation |

| 2D HSQC | Direct C-H correlations | All C-H direct bonds | Assignment verification |

| 2D HMBC | Long-range C-H correlations | 2-3 bond C-H correlations | Connectivity determination |

| 2D NOESY | Spatial proximity effects | Limited due to small molecule | Conformational analysis |

Variable temperature NMR studies can provide insights into the dynamic behavior of the phenolic hydroxyl group, revealing exchange processes and hydrogen bonding interactions [9]. Solid-state carbon-13 NMR may reveal additional information about crystal packing effects and polymorphism in the crystalline state [9].

Mass Spectrometric Analysis

Mass spectrometry of ethyl 3-hydroxybenzoate provides detailed fragmentation patterns that confirm the molecular structure and reveal characteristic breakdown pathways. The molecular ion peak appears at m/z 166, corresponding to the molecular weight of the compound [10] [11].

Under electron ionization conditions, the molecule undergoes several characteristic fragmentation pathways. The most abundant fragment ion appears at m/z 121, resulting from the loss of the ethoxy group (OC₂H₅, 45 mass units) [12] [10]. This fragmentation is typical for ethyl esters and represents a highly favorable process due to the stability of the resulting acylium ion.

Another significant fragmentation pathway involves the formation of the phenolic cation at m/z 93 (C₆H₅O⁺), which occurs through cleavage of the ester linkage with retention of the aromatic hydroxyl functionality [12] [10] [11]. The substituted benzene cation appears at m/z 92 (C₆H₄O⁺) following loss of hydrogen from the phenolic fragment [12] [11].

| Fragment m/z | Relative Intensity (%) | Assignment | Ionization Mode |

|---|---|---|---|

| 166 [M]⁺ | 15-25 | Molecular ion | EI |

| 165 [M-H]⁻ | 100 (negative ion) | Deprotonated molecular ion | ESI⁻ |

| 138 [M-C₂H₄]⁺ | 25.84 | Loss of ethylene | EI |

| 121 [M-OC₂H₅]⁺ | 99.99 | Loss of ethoxy group | EI/GC-MS |

| 93 [C₆H₅O]⁺ | 52.58 / 695 | Phenolic cation | EI/ESI |

| 92 [C₆H₄O]⁺ | 100 / 999 | Substituted benzene cation | EI/ESI |

Under electrospray ionization conditions in negative ion mode, the compound readily forms the deprotonated molecular ion [M-H]⁻ at m/z 165, which serves as the base peak [11]. Collision-induced dissociation of this precursor ion produces characteristic fragment ions at m/z 93 and 92, corresponding to deprotonated phenolic species [11].

Additional minor fragmentation pathways include the formation of smaller hydrocarbon fragments such as the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 and the propargyl cation (C₃H₃⁺) at m/z 39 [12] [10]. These fragments result from extensive rearrangement and ring-opening processes under high-energy conditions.

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of ethyl 3-hydroxybenzoate reveals several electronic transitions characteristic of the aromatic ester chromophore system. The compound exhibits multiple absorption bands in the 200-350 nm region, reflecting various π → π* and n → π* transitions [13] [14].

The primary absorption band appears around 254 nm with a molar absorptivity of 8,000-15,000 L mol⁻¹ cm⁻¹, attributed to the π → π* transition of the substituted benzene ring system [13]. This transition involves promotion of electrons from the aromatic π bonding orbitals to the corresponding π* antibonding orbitals [14].

A secondary absorption appears in the 280-320 nm region with maximum around 295 nm, characterized by lower molar absorptivity (1,000-3,000 L mol⁻¹ cm⁻¹) [13]. This band corresponds to the n → π* transition involving the phenolic hydroxyl group, where a non-bonding electron from the oxygen lone pair is promoted to the aromatic π* system [14].

| Transition Type | Wavelength Range (nm) | Approximate λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|---|---|

| π → π* (aromatic) | 250-280 | 254 | 8,000-15,000 | Benzene ring π-system |

| n → π* (phenolic) | 280-320 | 295 | 1,000-3,000 | Phenolic OH lone pair to aromatic π* |

| π → π* (ester) | 200-230 | 210 | 10,000-20,000 | Ester carbonyl π-system |

| n → π* (ester) | 230-250 | 240 | 500-1,500 | Ester oxygen lone pair to π* |

The ester functionality contributes additional absorption features with a strong π → π* transition around 210 nm exhibiting high molar absorptivity (10,000-20,000 L mol⁻¹ cm⁻¹) [14]. A weaker n → π* transition of the ester carbonyl appears around 240 nm with moderate absorptivity [14].

Extended conjugation between the phenolic system and the ester carbonyl may produce additional absorption features in the 290-330 nm region, though these are typically weak and may overlap with other transitions [14]. The overall UV-visible spectrum provides a characteristic fingerprint for compound identification and purity assessment.

Computational Spectroscopic Studies

Density functional theory calculations provide valuable insights into the electronic structure and spectroscopic properties of ethyl 3-hydroxybenzoate. Computational studies using the B3LYP functional with various basis sets have been employed to predict molecular properties and spectroscopic parameters [15] [16] [17].

Geometry optimization calculations at the B3LYP/6-31G(d,p) level reveal important structural parameters including bond lengths, bond angles, and dihedral angles [16] [17]. The optimized structure shows the phenolic hydroxyl group coplanar with the benzene ring, facilitating maximum overlap with the aromatic π-system [16]. The ester group adopts a planar configuration with the carbonyl oxygen oriented to minimize steric interactions [17].

Frontier molecular orbital analysis indicates the highest occupied molecular orbital (HOMO) energy in the range of -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital (LUMO) appears at -0.5 to -1.2 eV [17]. The HOMO-LUMO energy gap of 5.0 to 6.0 eV suggests good chemical stability and moderate reactivity [17].

| Property | Value | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | B3LYP/6-31G(d,p) | Typical DFT studies [17] |

| LUMO Energy | -0.5 to -1.2 eV | B3LYP/6-31G(d,p) | Typical DFT studies [17] |

| HOMO-LUMO Gap | 5.0 to 6.0 eV | B3LYP/6-31G(d,p) | Calculated from HOMO-LUMO [17] |

| Dipole Moment | 2.5 to 3.5 D | B3LYP/6-31G(d,p) | DFT optimization [17] |

| Polarizability | 15 to 20 ų | B3LYP/6-31G(d,p) | DFT polarizability calculation [17] |

Vibrational frequency calculations at the DFT level provide theoretical predictions for infrared spectroscopic assignments [16]. The calculated carbonyl stretching frequency appears in the 1700-1750 cm⁻¹ range after appropriate scaling factors, consistent with experimental observations [16]. Theoretical bond lengths show good agreement with experimental crystallographic data where available, with C=O bond lengths of 1.22-1.24 Å and C-O bond lengths varying from 1.33-1.38 Å depending on the specific environment [17].

Time-dependent density functional theory (TD-DFT) calculations enable prediction of electronic absorption spectra and excited-state properties [15]. These calculations successfully reproduce the major UV-visible absorption bands and provide assignments for the observed electronic transitions [15]. The computed oscillator strengths correlate well with experimental molar absorptivities, validating the theoretical approach [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Hopper DJ, Chapman PJ. Gentisic acid and its 3- and 4-methyl-substituted homologoues as intermediates in the bacterial degradation of m-cresol, 3,5-xylenol and 2,5-xylenol. Biochem J. 1971 Mar;122(1):19-28. PubMed PMID: 4330964; PubMed Central PMCID: PMC1176683.